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Compound of Interest

Compound Name: 2-Pyrazinylmethanol

Cat. No.: B1266325

Spectroscopic Data of 2-Pyrazinylmethanol: A
Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 2-
Pyrazinylmethanol (also known as pyrazin-2-ylmethanol), a heterocyclic compound of interest
in various fields of chemical research and development. This document presents available
Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along
with detailed experimental protocols to aid in the replication and analysis of these findings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic
molecules. The following tables summarize the available *H and predicted 13C NMR data for 2-
Pyrazinylmethanol.

'H NMR Data

Table 1: *H NMR Spectroscopic Data for 2-Pyrazinylmethanol

© 2025 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b1266325?utm_src=pdf-interest
https://www.benchchem.com/product/b1266325?utm_src=pdf-body
https://www.benchchem.com/product/b1266325?utm_src=pdf-body
https://www.benchchem.com/product/b1266325?utm_src=pdf-body
https://www.benchchem.com/product/b1266325?utm_src=pdf-body
https://www.benchchem.com/product/b1266325?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1266325?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Chemical Shift (8)

Multiplicity Integration Assignment
ppm
8.71 Singlet 1H H-3
8.54 Doublet 2H H-5, H-6
5.57 Broad Singlet 1H -OH
4.65 Singlet 2H -CH2-

Solvent: DMSO-ds

13C NMR Data

As of the latest available information, experimental 3C NMR data for 2-Pyrazinylmethanol is
not readily available in public databases. However, based on the analysis of similar pyrazine
and pyridine derivatives, a predicted spectrum can be inferred.

Table 2: Predicted 13C NMR Spectroscopic Data for 2-Pyrazinylmethanol

Predicted Chemical Shift (8) ppm Assighment
155-160 C-2

145-150 C-3

143-148 C-5

143-148 C-6

60-65 -CH2-

Note: These are predicted values and should be confirmed by experimental data.

Experimental Protocol for NMR Spectroscopy

A general protocol for obtaining NMR spectra of pyrazine derivatives is as follows:

o Sample Preparation: Dissolve 5-10 mg of the purified 2-Pyrazinylmethanol in approximately
0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-des, CDCI3). The choice of solvent is
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critical as it can influence chemical shifts.

 Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for *H
and 13C NMR, with its signal set to 0.00 ppm.

e Instrumentation: The spectra are typically recorded on a Bruker Avance spectrometer (or
equivalent) operating at a frequency of 300 MHz or higher for *H NMR and 75 MHz or higher
for 3C NMR.

e 1H NMR Acquisition Parameters:

o Pulse Program: A standard single-pulse experiment.

o Spectral Width: Typically 0-15 ppm.

o Acquisition Time: 2-4 seconds.

o Relaxation Delay: 1-5 seconds.

o Number of Scans: 16 to 64 scans are usually sufficient for good signal-to-noise ratio.
e 13C NMR Acquisition Parameters:

o Pulse Program: A proton-decoupled pulse program is generally used to simplify the
spectrum.

o Spectral Width: Typically 0-200 ppm.
o Acquisition Time: 1-2 seconds.
o Relaxation Delay: 2-5 seconds.

o Number of Scans: Due to the low natural abundance of 13C, a larger number of scans
(e.g., 1024 or more) is often required.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring
the absorption of infrared radiation.

© 2025 BenchChem. All rights reserved. 3/8 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1266325?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

IR Spectroscopic Data

While a complete, experimentally verified peak list for 2-Pyrazinylmethanol is not widely
published, the characteristic absorption bands can be predicted based on its structure as an
aromatic alcohol.

Table 3: Predicted IR Absorption Bands for 2-Pyrazinylmethanol

Wavenumber (cm—?) Intensity Assignment

O-H stretch (hydrogen-

3200-3600 Broad, Strong bonded)

3000-3100 Medium Aromatic C-H stretch
2850-2960 Medium Aliphatic C-H stretch (-CH2-)
1580-1620 Medium-Strong C=N and C=C ring stretching
1400-1500 Medium C=C ring stretching
1000-1300 Strong C-O stretch (primary alcohol)
650-900 Medium-Strong C-H out-of-plane bending

Experimental Protocol for FTIR Spectroscopy

For analyzing a solid sample like 2-Pyrazinylmethanol, the Attenuated Total Reflectance
(ATR) or KBr pellet method is commonly employed.

o Sample Preparation (ATR):
o Ensure the ATR crystal is clean.
o Place a small amount of the solid sample directly onto the crystal.

o Apply pressure using the anvil to ensure good contact between the sample and the
crystal.

o Sample Preparation (KBr Pellet):
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o Grind a small amount of the sample (1-2 mg) with about 100-200 mg of dry potassium
bromide (KBr) powder in an agate mortar.

o Press the mixture into a thin, transparent pellet using a hydraulic press.

o Data Acquisition:

[e]

Record a background spectrum of the empty sample holder or clean ATR crystal.

o

Place the sample in the spectrometer and record the sample spectrum.

[¢]

The spectrum is typically recorded in the range of 4000 to 400 cm~1.

[¢]

Multiple scans (e.g., 16-32) are averaged to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It
Is used to determine the molecular weight and elemental composition of a compound, as well
as to elucidate its structure through fragmentation patterns.

Mass Spectrometry Data

The molecular weight of 2-Pyrazinylmethanol (CsHsN20) is 110.11 g/mol . In an Electron
Impact (El) mass spectrum, the molecular ion peak (M*) would be expected at m/z 110. The
fragmentation pattern would likely involve the loss of functional groups and cleavage of the
pyrazine ring.

Table 4: Predicted Mass Spectrometry Fragmentation for 2-Pyrazinylmethanol
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miz Possible Fragment Notes

110 [CsHeN20]* Molecular lon (M*)

109 [CsHsN20]* Loss of a hydrogen atom (M-1)
81 [CaH3N2]* Loss of the -CH20H group

80 [CaHaN2]* Pyrazine radical cation

53 [C5HsN]* Fragmentation of the pyrazine
313
ring

Experimental Protocol for Mass Spectrometry

Electron Impact (EIl) ionization is a common method for the analysis of small, volatile organic
molecules like 2-Pyrazinylmethanol.

o Sample Introduction: The sample can be introduced directly into the ion source via a heated
probe if it is a solid, or through a gas chromatograph (GC-MS) for separation from a mixture.

« lonization: In the EIl source, the sample molecules are bombarded with a high-energy
electron beam (typically 70 eV), causing them to ionize and fragment.

o Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-
charge ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

o Detection: An electron multiplier or other detector measures the abundance of each ion,
generating the mass spectrum.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of an organic
compound like 2-Pyrazinylmethanol.
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» To cite this document: BenchChem. [Spectroscopic data of 2-Pyrazinylmethanol (NMR, IR,
Mass Spec)]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1266325#spectroscopic-data-of-2-pyrazinylmethanol-
nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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